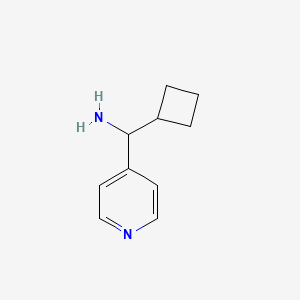
Cyclobutyl(pyridin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl(pyridin-4-yl)methanamine is an organic compound that features a cyclobutyl group attached to a pyridin-4-yl group through a methanamine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(pyridin-4-yl)methanamine typically involves the coupling of cyclobutyl derivatives with pyridin-4-yl derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-carbon bond between the cyclobutyl and pyridin-4-yl groups . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Cyclobutyl(pyridin-4-yl)methanamine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO as catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Functionalized pyridin-4-yl derivatives.
Aplicaciones Científicas De Investigación
Cyclobutyl(pyridin-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclobutyl(pyridin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .
Comparación Con Compuestos Similares
Cyclobutyl(pyridin-4-yl)methanamine can be compared with other similar compounds such as:
Cyclobutyl(pyridin-3-yl)methanamine: Similar structure but with the pyridinyl group attached at the 3-position.
Cyclobutyl(pyridin-2-yl)methanamine: Similar structure but with the pyridinyl group attached at the 2-position.
This compound hydrochloride: The hydrochloride salt form of the compound.
The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C10H14N2 |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
cyclobutyl(pyridin-4-yl)methanamine |
InChI |
InChI=1S/C10H14N2/c11-10(8-2-1-3-8)9-4-6-12-7-5-9/h4-8,10H,1-3,11H2 |
Clave InChI |
KFWCZAZAYCZEAQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(C2=CC=NC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone](/img/structure/B13653902.png)
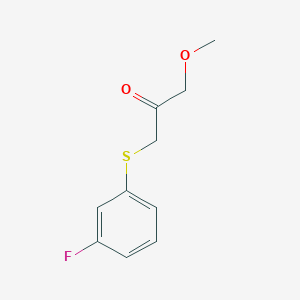
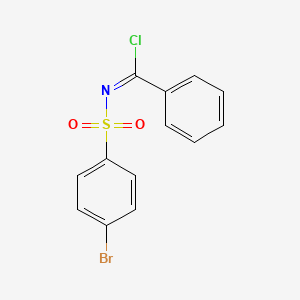
![(3S)-5-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid](/img/structure/B13653915.png)

![1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrole-2-carboxylicacid](/img/structure/B13653931.png)
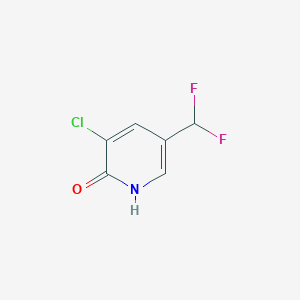
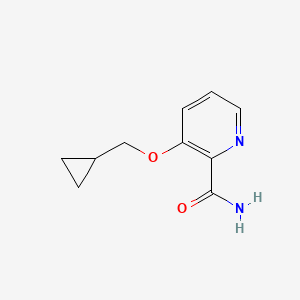
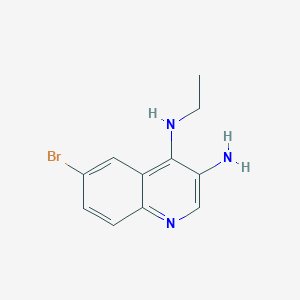
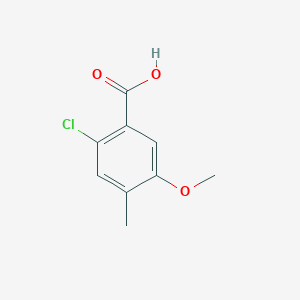
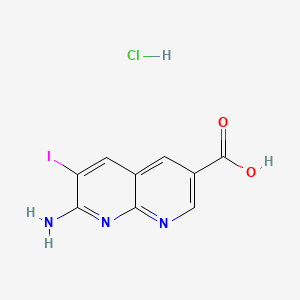
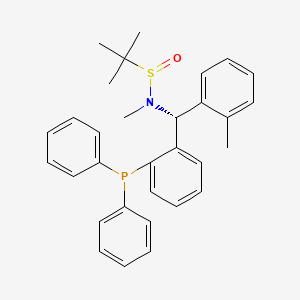
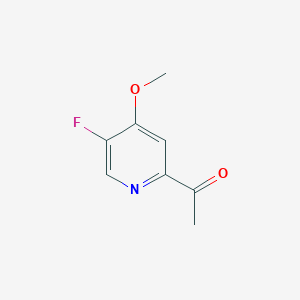
![4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid](/img/structure/B13654004.png)
